molecular formula C12H15NO2 B8023249 (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester

(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester

Cat. No.: B8023249
M. Wt: 205.25 g/mol
InChI Key: OOIVWSXZWFQHQS-NSHDSACASA-N
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Description

(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester (CAS 950580-38-8) is a chiral, non-proteinogenic amino acid ester that serves as a versatile and privileged scaffold in organic synthesis and drug discovery . This building block is structurally analogous to conformationally constrained amino acids and is highly valued for the synthesis of novel nitrogen heterocyclic systems, including chiral tricyclic alkaloids and azacyclic compounds, via protocols such as ring-closing metathesis and cascade cyclizations . Its application in the preparation of chiral ligands, such as 2,6-bis(acylpyridine) derivatives, enables the formation of coordination compounds with transition metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ . These complexes function as enantioselective catalysts for important carbon-carbon bond-forming reactions, exemplified by the nitroaldol (Henry) reaction, which can achieve high enantiomeric excess . The compound is also a key intermediate in chemoenzymatic dynamic kinetic resolution (DKR) processes to obtain enantiopure tetrahydroisoquinoline carboxylic acids . With a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol, it should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVWSXZWFQHQS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The mechanism proceeds via imine formation between the amine and aldehyde, followed by electrophilic aromatic substitution. Critical parameters include:

  • Acid concentration : Concentrated HCl (37%) ensures protonation of the imine intermediate, accelerating cyclization.

  • Temperature : Reflux conditions (100–110°C) are necessary to overcome the activation energy of ring closure.

  • Substituent effects : Electron-donating groups on the aromatic ring enhance reaction rates by stabilizing carbocation intermediates during cyclization.

A representative protocol from US Patent 3,978,063 involves reacting 3-chloromethylisoquinoline hydrochloride with formaldehyde in aqueous HCl, yielding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride after esterification. While this method efficiently produces racemic mixtures, enantiomeric resolution is required to isolate the (S)-enantiomer.

Schiff Base Reduction and Ring Closure

An alternative route described in CN112500343B employs a four-step sequence starting from 3,5-dichlorobenzaldehyde:

Stepwise Synthesis

  • Schiff base formation : 3,5-Dichlorobenzaldehyde reacts with ammonia to form an imine intermediate.

  • Sodium borohydride reduction : The imine is reduced to a secondary amine using NaBH₄ in methanol, with anhydrous CaCl₂ as a Lewis acid to enhance selectivity.

  • Ring closure : Treatment with oxalyl chloride monomethyl ester and triethylamine in dichloromethane generates the tetrahydroisoquinoline core.

  • Acidification : Concentrated sulfuric acid protonates the nitrogen, and subsequent reduction with NaBH₄ yields the final hydrochloride salt.

Table 1: Reaction Conditions and Yields for CN112500343B Protocol

StepReagentsSolventTemperature (°C)Yield (%)
1NH₃Water2589.1
2NaBH₄, CaCl₂Methanol25–3085.2
3Oxalyl chloride monomethyl ester, Et₃NDichloromethane5–2098.7
4H₂SO₄, NaBH₄Ethyl acetate35–4060.0

This method achieves a total yield >60% and highlights the role of Lewis acids in stabilizing intermediates during reduction.

Stereochemical Control via Chiral Resolution

While most synthetic routes produce racemic mixtures, the (S)-enantiomer can be isolated using chiral auxiliaries or chromatography. The J-Stage method synthesizes 2,7-substituted derivatives via Boc-protected intermediates, enabling enantiomeric separation before deprotection.

Enantioselective Synthesis

  • Boc protection : Methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is alkylated with oxazole derivatives under basic conditions.

  • Chiral chromatography : The racemic mixture is resolved using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (S)-enantiomer.

  • Deprotection : HCl/HCO₂H removes the Boc group, yielding the target compound with >99% enantiomeric excess (ee).

Industrial-Scale Adaptations

Solvent and Reagent Optimization

The ChemicalBook protocol uses cost-effective reagents for large-scale production:

  • Formaldehyde-mediated cyclization : 3-(Chloromethyl)isoquinoline hydrochloride reacts with formaldehyde and K₂CO₃ in water, avoiding expensive catalysts.

  • Esterification : Thionyl chloride in methanol converts the carboxylic acid to the ethyl ester, with yields >90% after recrystallization.

Table 2: Industrial Synthesis Parameters

ParameterValue
Cyclization temperature20–25°C
Reaction time16 hours
CatalystK₂CO₃
Purity (HPLC)99.81%

Emerging Catalytic Strategies

Recent advances focus on asymmetric catalysis to directly synthesize the (S)-enantiomer:

  • Transition metal catalysis : Pd-catalyzed C–H activation couples aryl halides with chiral amines, though yields remain moderate (<50%).

  • Organocatalysis : Proline-derived catalysts induce enantioselective cyclization, achieving 70–80% ee in model systems .

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid and ethanol.

    Reduction: (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic alcohol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

a. Anticoagulant Development
Recent studies have identified derivatives of tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) as promising candidates for novel anticoagulants. The electronically rich nature of these compounds allows for enhanced interactions with biological targets involved in coagulation pathways. Research indicates that highly substituted THIQ3CAs can be synthesized through efficient methodologies such as the Horner-Wadsworth-Emmons and Pictet-Spengler reactions, leading to compounds with significant anticoagulant activity .

b. Antitussive Properties
Historically, tetrahydroisoquinoline derivatives have been noted for their antitussive (cough-suppressing) effects. For instance, studies have shown that certain tetrahydroisoquinoline carboxylic acids exhibit antitussive activity comparable to codeine but with reduced side effects such as respiratory depression and gastrointestinal paralysis. This makes them suitable candidates for treating various cough-related conditions .

Synthetic Applications

a. Chiral Building Blocks
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various transformations allows chemists to create a wide array of derivatives that are essential in drug design . The compound's stereochemistry plays a crucial role in determining the biological activity of the resultant molecules.

b. Synthesis of Isoquinoline Derivatives
The compound serves as a precursor for synthesizing various isoquinoline derivatives through methods such as cyclization reactions. These derivatives are often explored for their potential therapeutic effects against neurological disorders and other health conditions .

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is not fully understood, but it is believed to interact with various molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula CAS No. Key Applications/Properties References
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester Ethyl ester at 1-position, (S)-configuration C₁₂H₁₅NO₂ 92932-74-6 Organocatalysis, intermediates
(R)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid Carboxylic acid at 1-position, (R)-configuration C₁₀H₁₁NO₂ 151004-93-2 Antiviral/anticancer research
1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid methyl ester Methyl ester at 3-position C₁₁H₁₃NO₂ 57060-86-3 Synthetic intermediates
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate 6,7-Dimethoxy, phenyl, methyl ester at 3-position C₁₈H₁₉NO₄ - Organocatalysis (Diels-Alder reactions)
6-Hydroxy-THIQ-1-carboxylic acid ethyl ester hydrochloride 6-Hydroxy, ethyl ester, hydrochloride salt C₁₂H₁₆ClNO₃ 128073-50-7 Neuropharmacology

Pharmacological and Catalytic Properties

Stereochemical Influence

  • (S)- vs. (R)-Enantiomers: The (S)-configuration in ethyl ester derivatives enhances enantioselectivity in organocatalytic reactions (e.g., Diels-Alder cycloadditions), whereas the (R)-enantiomer of the carboxylic acid form shows higher binding affinity to viral proteases .
  • Methoxy/Hydroxy Substituents : 6,7-Dimethoxy derivatives (e.g., ) exhibit improved solubility and CNS penetration, making them suitable for neuroactive compound synthesis. Hydroxy groups (e.g., 6-hydroxy in ) introduce hydrogen-bonding sites for target interactions .

Ester vs. Acid Functionality

  • Ethyl/Methyl Esters : Ethyl esters (e.g., ) generally offer better lipid solubility than methyl esters (), influencing pharmacokinetic profiles.
  • Carboxylic Acid Derivatives : Acid forms (e.g., CAS 151004-93-2, ) are preferred for salt formation and ionic interactions in drug-receptor binding .

Biological Activity

(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester (THIQ-CA-Et) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This compound is part of a broader class of tetrahydroisoquinolines known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of THIQ-CA-Et based on recent studies and findings.

THIQ-CA-Et is characterized by its tetrahydroisoquinoline core structure, which is modified by a carboxylic acid and an ethyl ester group. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

Anticoagulant Properties

Recent research highlights the anticoagulant potential of THIQ derivatives, including THIQ-CA-Et. A study demonstrated that highly substituted THIQ-CA analogs could serve as promising anticoagulants. The synthesized compounds exhibited significant activity against thrombin and factor Xa, which are crucial in the coagulation cascade .

Neuroprotective Effects

THIQ derivatives have also been studied for their neuroprotective effects. For instance, THIQ-CA-Et has shown promise in protecting neuronal cells from oxidative stress-induced damage. In vitro studies indicated that this compound could reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting its potential role in neurodegenerative disease prevention .

Anti-inflammatory Activity

The anti-inflammatory properties of THIQ-CA-Et were assessed through various assays measuring cytokine production and inflammatory markers. The results indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .

Study 1: Anticoagulant Activity

In a controlled study involving animal models, THIQ-CA-Et was administered to evaluate its anticoagulant efficacy. The results showed a dose-dependent reduction in clot formation time compared to control groups. This finding supports the hypothesis that THIQ derivatives can modulate coagulation pathways effectively .

Study 2: Neuroprotection in Models of Oxidative Stress

Another study focused on the neuroprotective effects of THIQ-CA-Et using a model of oxidative stress induced by hydrogen peroxide. The treated neuronal cells exhibited significantly higher viability and lower apoptosis rates compared to untreated controls. This underscores the compound's potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AnticoagulantInhibition of thrombin/factor Xa
NeuroprotectiveReduced ROS levels
Anti-inflammatoryDecreased pro-inflammatory cytokines

Q & A

Q. What crystallographic techniques elucidate solid-state interactions in hydrochloride salts?

  • Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the protonated amine and Cl⁻, stabilizing the chair conformation of the tetrahydroisoquinoline ring. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., N–H···Cl⁻, 2.1 Å) .

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